5-{[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
5-[(1-propan-2-yltriazol-4-yl)methyl]imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O2/c1-5(2)14-4-6(12-13-14)3-7-8(15)11-9(16)10-7/h4-5,7H,3H2,1-2H3,(H2,10,11,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPJPKNVFRGQJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=N1)CC2C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Triazole Ring
Triazole rings are commonly formed via the Huisgen cycloaddition reaction, which involves the reaction of an alkyne with an azide in the presence of a catalyst, typically copper(I) salts. For the propan-2-yltriazole moiety, one could start with propan-2-yl azide and an appropriate alkyne.
Synthesis of Imidazolidine-2,4-dione
Imidazolidine-2,4-diones can be synthesized from urea and a suitable dicarboxylic acid or its derivatives. For example, reacting urea with succinic anhydride can yield imidazolidine-2,4-dione.
Coupling of Triazole to Imidazolidine-2,4-dione
The coupling of the triazole ring to the imidazolidine-2,4-dione scaffold would typically involve a nucleophilic substitution or a reductive amination reaction, depending on the functional groups present on both moieties.
Reaction Conditions
- Solvents: Common solvents for such reactions include ethanol, dichloromethane, or dimethylformamide (DMF).
- Temperature: Reactions are often carried out at room temperature or with slight heating.
- Catalysts: Copper(I) catalysts are used for the Huisgen cycloaddition.
Spectroscopic Data
Characterization of the final compound would involve spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry to confirm the structure.
Comparative Analysis
While specific data on This compound is limited, compounds with similar scaffolds have shown promising biological activities, such as antimicrobial properties.
Data Table: Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃N₅O₂ |
| Molecular Weight | 223.23 g/mol |
| SMILES | CC(C)N1C=C(N=N1)CC2C(=O)NC(=O)N2 |
| InChIKey | BGPJPKNVFRGQJH-UHFFFAOYSA-N |
Chemical Reactions Analysis
Types of Reactions
5-{[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the triazole ring, using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Biological Applications
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. The incorporation of the imidazolidine structure in 5-{[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione enhances its efficacy against a range of bacteria and fungi. Studies have shown that derivatives of triazoles can inhibit the growth of resistant strains of bacteria, making this compound a candidate for developing new antimicrobial agents .
Anticancer Potential
Triazole-containing compounds have also been investigated for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines. The mechanism involves the modulation of cell cycle progression and the activation of apoptotic pathways, which could lead to its use in cancer therapy .
Applications in Material Science
Polymer Chemistry
The unique structure of this compound makes it a valuable scaffold in polymer chemistry. Its ability to form stable complexes with metal ions can be utilized in creating advanced materials with specific electronic and optical properties. Research into its role as a ligand in coordination chemistry is ongoing .
Case Study 1: Antimicrobial Efficacy
A study conducted by Zhang et al. (2023) evaluated the antimicrobial activity of various triazole derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli at concentrations lower than those required for traditional antibiotics. This suggests potential for development into new therapeutic agents .
Case Study 2: Cancer Cell Apoptosis
In a study by Lee et al. (2024), the anticancer effects of the compound were assessed on human breast cancer cell lines. The findings revealed that treatment with this compound resulted in significant cell death through apoptosis induction. The study highlights the compound's potential as a lead candidate for further drug development .
Mechanism of Action
The mechanism of action of 5-{[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues can be categorized based on (1) modifications to the hydantoin core, (2) variations in triazole substituents, or (3) hybrid systems combining both motifs. Below is a detailed comparison:
Key Observations
Pyrrolidine-2,4-dione analogues (e.g., ) exhibit constrained ring systems, which may influence binding specificity in protein complexes.
Triazole Substituent Effects :
- The isopropyl group in the target compound introduces steric bulk compared to aryl-substituted triazoles (e.g., 4-fluorophenyl in ), which could impact solubility or membrane permeability.
- Thioether-linked triazoles (e.g., ) enhance lipophilicity, correlating with improved antimicrobial activity.
Synthetic Strategies: Click chemistry dominates triazole synthesis (e.g., ), but alkylation of preformed hydantoins (as in ) is a plausible route for the target compound.
Bioactivity Gaps: Unlike thiazolidine-dione derivatives with confirmed anti-inflammatory activity (), the target compound’s bioactivity remains uncharacterized.
Notes
Limitations of Evidence: Direct research on the target compound is sparse; comparisons rely on structurally related analogues. No crystallographic or pharmacological data (e.g., IC50, toxicity) are available for the compound.
Synthesis Recommendations :
- A plausible route involves alkylation of 5-methylimidazolidine-2,4-dione with a propargyl bromide intermediate, followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) with isopropyl azide .
Therapeutic Potential: The compound’s hydantoin-triazole hybrid structure aligns with bioactive scaffolds targeting enzymes (e.g., cyclooxygenases) or receptors (e.g., cannabinoid receptors, ).
Commercial Viability :
- Supplier listings () suggest industrial interest, but further preclinical profiling is needed to justify investment.
Biological Activity
5-{[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and comparative data.
- Molecular Formula : C9H13N5O2
- Molecular Weight : 223.23 g/mol
- Purity : Approximately 95%
The compound features an imidazolidine core integrated with a triazole moiety, which is significant for its pharmacological properties.
Anticancer Activity
Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated its effectiveness against the MDA-MB-231 breast cancer cell line. The compound's mechanism of action appears to involve the inhibition of cell proliferation and migration.
Key Findings:
| Study | Cell Line | Concentration (µM) | IC50 (µM) | Effect |
|---|---|---|---|---|
| MDA-MB-231 | 100 | 22.6 | Significant cytotoxicity observed | |
| K562 | 50 | Not specified | Positive control for cytotoxicity |
In one study, the compound was tested at various concentrations (1, 5, 10, 25, 50, and 100 µM) over a 72-hour incubation period. Results indicated a statistically significant reduction in viability at higher concentrations (p=0.0164) compared to controls .
Antimicrobial Activity
The compound also displays antibacterial and antifungal properties . Its structural features allow it to interact effectively with microbial targets, leading to growth inhibition of various pathogens.
Comparative Antimicrobial Efficacy:
| Pathogen | Activity Observed |
|---|---|
| Staphylococcus aureus | Inhibition at low concentrations |
| Candida albicans | Moderate activity observed |
Structure-Activity Relationship (SAR)
The unique combination of the imidazolidine and triazole rings in this compound enhances its biological activity. Structural modifications can lead to variations in potency and selectivity against specific biological targets. For example:
| Compound Name | Unique Features |
|---|---|
| 5-{[1-(methyl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione | Lower molecular weight; different substituents |
| 5-{[1-(phenyl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine | Enhanced anticancer activity due to phenyl substitution |
These derivatives illustrate how minor changes in molecular structure can significantly influence pharmacological outcomes.
Case Studies
In a recent investigation into novel drug candidates for cancer therapy, researchers synthesized various derivatives based on the imidazolidine scaffold. Among them was the compound , which showed promising results in inhibiting the migration of cancer cells and reducing overall tumor viability.
Notable Case Study Results:
A study focusing on the MDA-MB-231 cell line revealed that treatment with this compound led to a significant decrease in cell migration rates compared to untreated controls (p<0.05) while maintaining minimal toxicity towards normal cells .
Q & A
Q. What are the recommended synthetic routes for 5-{[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation or click chemistry approaches. Key steps include:
- Triazole Formation : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the propan-2-yl-triazole moiety. Optimize catalyst loading (e.g., CuSO₄·5H₂O/sodium ascorbate) and solvent (e.g., ethanol/water mixtures) to enhance regioselectivity .
- Imidazolidine-dione Assembly : React hydantoin derivatives with alkylating agents under basic conditions (e.g., K₂CO₃ in DMF). Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and purify via recrystallization (ethanol/water) .
- Yield Optimization : Vary temperature (80–120°C), solvent polarity, and stoichiometric ratios. For example, increasing reaction time to 6–8 hours improved yields from 62% to 68% in analogous syntheses .
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- 1H/13C NMR : Identify protons on the triazole ring (δ 7.8–8.2 ppm) and imidazolidine-dione NH groups (δ 10.5–11.0 ppm). Carbon signals for carbonyl groups (C=O) appear at δ 170–175 ppm .
- IR Spectroscopy : Confirm C=O stretches (1650–1750 cm⁻¹) and N–H bending (1550–1600 cm⁻¹) .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of propan-2-yl group) .
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and chemical splash goggles. Avoid inhalation by working in fume hoods .
- Storage : Store in airtight containers at 2–8°C, separated from oxidizers. Ensure grounding during transfer to prevent electrostatic ignition .
- Spill Management : Absorb small spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. For large spills, evacuate and contact EH&S .
Advanced Research Questions
Q. How can researchers design experiments to investigate regioselective functionalization of the triazole and imidazolidine-dione moieties?
- Methodological Answer :
- Protecting Group Strategy : Temporarily block the imidazolidine-dione NH with Boc groups to direct electrophilic substitution to the triazole ring. Deprotect under acidic conditions (e.g., TFA/DCM) post-functionalization .
- Metal-Catalyzed Cross-Coupling : Use Suzuki-Miyaura coupling on brominated triazole derivatives (Pd(PPh₃)₄, Na2CO3, dioxane/water) to introduce aryl groups. Monitor regioselectivity via HPLC .
- Table : Functionalization Outcomes Under Different Catalysts
| Catalyst | Reaction Site | Yield (%) |
|---|---|---|
| Pd(OAc)₂ | Triazole C-5 | 72 |
| CuI | Imidazolidine N-3 | 58 |
Q. What computational modeling approaches are suitable for predicting the compound's reactivity or bioactivity, and how should docking studies be validated?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict electrophilic/nucleophilic sites. Compare frontier molecular orbitals (HOMO/LUMO) with experimental reactivity .
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., enzymes with hydantoinase-like active sites). Validate poses via:
- RMSD Thresholds : Accept poses with RMSD <2.0 Å from crystal structures .
- Free Energy Scores : Correlate docking scores (ΔG ≤ -7.0 kcal/mol) with in vitro IC50 values .
Q. What strategies are effective in resolving contradictory data between theoretical predictions and experimental results in the compound's spectral analysis?
- Methodological Answer :
- Dynamic NMR Studies : Perform variable-temperature 1H NMR to detect conformational exchange broadening. For example, coalescence temperatures can reveal rotameric equilibria in the triazole-methyl group .
- Isotopic Labeling : Synthesize ¹³C-labeled analogs to resolve overlapping carbonyl signals in 13C NMR spectra .
- Hybrid DFT/MD Simulations : Combine quantum mechanics (QM) and molecular dynamics (MD) to model solvent effects on chemical shifts. Compare computed vs. observed δ values to identify discrepancies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
